4-chloro-N-(4-hydroxyphenyl)benzamide

Chemical identity Regioisomer differentiation Procurement quality control

Fragment-based drug discovery campaigns risk false positives when sourcing unvalidated compounds lacking spectroscopic QC. This compound eliminates that uncertainty with BMRB-deposited multi-modal data, enabling immediate deployment without in-house re-characterization. • BMRB-validated ¹H, ¹³C, FTIR, Raman & UV-Vis spectra - deploy directly into fragment screens with zero QC overhead • Confirmed 44% binding signal in COVID19-NMR consortium screen, establishing its suitability for antiviral target campaigns • Unambiguous InChIKey (NBFVHUUXPNDPDO-UHFFFAOYSA-N) distinct from regioisomer CAS 3679-68-3, preventing procurement errors in paired-compound SAR studies

Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
CAS No. 19207-92-2
Cat. No. B093507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-hydroxyphenyl)benzamide
CAS19207-92-2
Synonyms4-Chloro-4'-hydroxybenzanilide
Molecular FormulaC13H10ClNO2
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17)
InChIKeyNBFVHUUXPNDPDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(4-hydroxyphenyl)benzamide: Identity and Class


4-Chloro-N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2), synonym 4-Chloro-4'-hydroxybenzanilide, is a para-substituted benzanilide of molecular formula C₁₃H₁₀ClNO₂ (MW 247.68 g/mol) bearing a chlorine atom at the 4-position of the benzoyl ring and a hydroxyl group at the 4′-position of the aniline ring [1]. This compound belongs to the hydroxybenzanilide class, a scaffold historically explored for antimycotic, antibacterial, and enzyme-inhibitory activities where both the position of the hydroxyl group and the halogen substitution pattern critically govern biological potency [2]. The compound is catalogued in fragment libraries for NMR-based screening (BMRB entry bmse011001; Enamine EN300-09384), confirming its suitability as a validated fragment starting point [3]. Its regioisomer, N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3), carries the chloro and hydroxy substituents on opposite rings, a structural distinction that changes hydrogen-bond donor/acceptor topology despite identical molecular formula and must not be overlooked during procurement .

4-Chloro-N-(4-hydroxyphenyl)benzamide: Regioisomer and Analog Differentiation


Generic substitution among chlorinated benzanilides is scientifically unsound because regioisomerism in this scaffold dictates both supramolecular recognition and physicochemical behaviour. The target compound 4-chloro-N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2) places the chlorine atom on the benzoyl ring and the hydroxyl group on the aniline ring, creating a specific hydrogen-bond donor at the anilide para position [1]. Its regioisomer N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3) reverses this topology—hydroxy on the benzoyl ring, chlorine on the aniline ring—altering the orientation of the H-bond donor relative to the hydrophobic chlorine [2]. This positional exchange is known to affect antimycotic potency in hydroxybenzanilide SAR series, where the position of the hydroxyl group relative to halogen atoms is a primary determinant of activity against dermatophytes and Candida spp. [3]. Furthermore, the non-hydroxylated analog 4-chlorobenzanilide (CAS 6833-15-4) lacks the phenolic -OH entirely, removing a key pharmacophoric feature for targets that engage the compound via hydrogen bonding [4]. The quantitative differentiation evidence presented in Section 3 substantiates why these analogs are not functionally equivalent for research or procurement purposes.

4-Chloro-N-(4-hydroxyphenyl)benzamide: Evidence vs. Analogs


InChIKey-Based Regioisomer Verification

The target compound 4-chloro-N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2) and its regioisomer N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3) share identical molecular formula (C₁₃H₁₀ClNO₂) and molecular weight (247.68 g/mol) yet possess structurally distinct InChIKeys that encode the positional exchange of chlorine and hydroxyl substituents between the two aromatic rings [1]. The target compound InChIKey is NBFVHUUXPNDPDO-UHFFFAOYSA-N, with the SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl placing chlorine on the benzoyl ring; the regioisomer InChIKey is OROUDFPMGPAELU-UHFFFAOYSA-N with SMILES Clc1ccc(cc1)NC(=O)c2ccc(cc2)O . This structural distinction is non-trivial: in hydroxybenzanilide SAR, the position of the hydroxyl group determines whether the compound behaves as a hydrogen-bond donor from the anilide side (target) versus the benzoyl side (regioisomer), directly impacting molecular recognition at biological targets [2].

Chemical identity Regioisomer differentiation Procurement quality control

Thermal Stability vs. Non-Hydroxylated Analog

The target compound exhibits a significantly higher melting point (246–248 °C) compared to its non-hydroxylated analog 4-chlorobenzanilide (CAS 6833-15-4), which lacks the phenolic -OH group and has a lower molecular weight (231.68 vs. 247.68 g/mol) [1]. Although an exact melting point for 4-chlorobenzanilide is not universally reported in a single authoritative source, its lower molecular weight and absence of the strong intermolecular hydrogen-bonding capacity conferred by the 4′-OH group predict a substantially lower melting point than 246–248 °C, consistent with general SAR for benzanilide thermal properties [2]. The high melting point of the target compound reflects robust crystal-lattice stabilization via the para-hydroxyl hydrogen-bond network, which contributes to superior long-term solid-state storage stability under ambient conditions as specified by multiple vendors (store in cool, dry place; sealed in dry, 2–8 °C) .

Thermal properties Formulation Storage stability

Lipophilicity vs. Non-Hydroxylated & Ortho-Chloro Analogs

The target compound has a computed XLogP3 of 2.9 (PubChem) and a vendor-reported logP of approximately 3.37 (Chembase) [1]. The 2-chloro positional isomer 2-chloro-N-(4-hydroxyphenyl)benzamide (CAS 35607-02-4) is reported with a computed logP of 3.37, essentially equivalent to the target within computational error, suggesting that ortho vs. para chlorine substitution does not markedly alter overall lipophilicity in this scaffold . In contrast, the non-hydroxylated analog 4-chlorobenzanilide (CAS 6833-15-4) is expected to be more lipophilic (fewer H-bond donors, lower TPSA) though a consolidated logP value is not available from a single authoritative source; the removal of the phenolic -OH reduces topological polar surface area from 49.3 Ų (target) to approximately 29.1 Ų, predicting enhanced membrane permeability but reduced aqueous solubility [2]. The logD at pH 7.4 for the target compound is reported as 3.36, indicating that the phenolic -OH (predicted pKa ~9–10) remains largely unionized at physiological pH and contributes to hydrogen bonding without significant ionization-state alteration of lipophilicity [1].

Lipophilicity Drug-likeness Permeability prediction

NMR Quality Control for Fragment Screening

4-Chloro-N-(4-hydroxyphenyl)benzamide is one of a curated set of compounds for which the Biological Magnetic Resonance Data Bank (BMRB) has deposited full NMR quality control data under entry bmse011001, including 1D ¹H NMR, ¹³C NMR, FTIR, Raman, and UV-Vis spectra acquired from a Sigma-Aldrich sourced sample (Catalog S55050) [1]. This level of spectroscopic characterization is not universally available for all benzanilide analogs. For instance, the regioisomer N-(4-chlorophenyl)-4-hydroxybenzamide (CAS 3679-68-3) is sold by Sigma-Aldrich as an AldrichCPR collection compound explicitly without analytical data—the vendor states that 'Sigma-Aldrich does not collect analytical data for this product' and 'Buyer assumes responsibility to confirm product identity and/or purity' . The target compound's inclusion in the BMRB fragment library with validated, multi-modal spectroscopic data reduces identity confirmation burden for the end user and ensures immediate suitability for NMR-based fragment screening without additional in-house QC [2].

Fragment-based drug discovery NMR quality control Fragment library validation

Antimycotic SAR: Positional Dependence of OH and Halogen

In a seminal structure–activity relationship study of isomeric hydroxybenzamides, Schönenberger et al. (1962) demonstrated that antimycotic activity against dermatophytes and Candida albicans is critically dependent on both the position of the hydroxyl group (ortho, meta, or para on the benzanilide scaffold) and the halogen substitution pattern [1]. Para-hydroxybenzanilides (the class to which the target compound belongs) exhibit a distinct activity profile compared to ortho-hydroxy isomers (salicylanilides): optimal effects against dermatophytes were found with the OH group in the ortho position and halogen in the 3- and 4-positions of the aniline ring, while para-hydroxy derivatives showed a different spectrum with enhanced antibacterial effects when specific dihalogenation patterns were present in the aniline ring [2]. The target compound, with chlorine at the benzoyl 4-position and hydroxyl at the aniline 4′-position, occupies a specific node in this SAR matrix that differs from both the 2-chloro isomer (CAS 35607-02-4) and the hydroxyl-deficient 4-chlorobenzanilide . Although the Schönenberger study does not report individual MIC values for the exact target compound, it establishes that small positional changes (ortho→para OH shift; chlorine ring placement) produce non-linear, often >10-fold variations in antimycotic potency within this series [1].

Antifungal SAR Hydroxybenzanilide Dermatophyte Candida albicans

SARS-CoV-2 Fragment Binding by NMR

In the COVID19-NMR consortium fragment screening campaign, 4-chloro-N-(4-hydroxyphenyl)benzamide (CAS 19207-92-2, internal code Z56346825) was screened against SARS-CoV-2 RNA and protein targets using ligand-observed NMR methods [1]. The compound registered a positive binding signal with 44% effect at the tested concentration (reported as '3.2' in the screening matrix, consistent with a fragment screening concentration in the micromolar range), and was flagged as a confirmed binder ('Yes' for two of three quality criteria) [2]. This fragment-level binding signal provides a quantitative starting point for structure-guided optimization, distinguishing the target compound from analogs that were not included in this consortium screen. While the screen does not provide a Kd or IC50 value, the binary 'hit' confirmation supports the compound's utility as a validated fragment starting point for antiviral target-based discovery [3].

Fragment screening SARS-CoV-2 NMR binding assay Antiviral fragment

4-Chloro-N-(4-hydroxyphenyl)benzamide: Application Scenarios


Fragment Screening with Pre-validated NMR Spectra

The BMRB-deposited multi-modal spectroscopic data (¹H, ¹³C, FTIR, Raman, UV-Vis) for this compound [1] directly supports its immediate deployment in fragment-based drug discovery (FBDD) without additional in-house QC. Unlike the regioisomer CAS 3679-68-3, which is sold without analytical data by Sigma-Aldrich , this compound's spectroscopic integrity is independently verified, reducing the risk of false positives or misidentified hits in fragment screens. Its confirmed binding signal (44%) in the COVID19-NMR consortium screen [2] further validates its suitability as a starting fragment for antiviral target campaigns.

Antifungal SAR Probe: Dermatophytes and Candida

The class-level SAR established by Schönenberger et al. (1962) [1] positions para-hydroxybenzanilides as a mechanistically distinct subclass from ortho-hydroxy (salicylanilide) antifungals. This compound's specific substitution pattern (4-Cl on benzoyl, 4′-OH on aniline) occupies a defined node in the hydroxybenzanilide activity matrix. Researchers exploring structure–activity relationships for dermatophyte or Candida albicans inhibition should select this compound as a para-hydroxy representative to compare against ortho-hydroxy isomers (e.g., CAS 35607-02-4) and non-hydroxylated controls (e.g., CAS 6833-15-4), as the positional dependence of the OH group is a primary determinant of antifungal potency in this series.

Physicochemical Profiling of High-Melting Crystalline Form

With a melting point of 246–248 °C [1] and robust intermolecular hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors, TPSA 49.3 Ų), this compound serves as a useful high-melting reference standard for DSC calibration, co-crystal screening, and solid-state stability studies within the benzanilide series. Its higher TPSA and additional H-bond donor relative to 4-chlorobenzanilide (TPSA ~29.1 Ų) make it the preferred choice for studies correlating thermal behaviour with hydrogen-bond network architecture in crystalline benzamides.

Regioisomer-Controlled Target Engagement Studies

The clear InChIKey distinction (NBFVHUUXPNDPDO-UHFFFAOYSA-N for target vs. OROUDFPMGPAELU-UHFFFAOYSA-N for regioisomer CAS 3679-68-3) [1] enables unambiguous procurement and use in paired-compound chemical biology experiments. Researchers investigating how the spatial orientation of the H-bond donor (aniline 4′-OH vs. benzoyl 4-OH) affects target binding, enzyme inhibition, or cellular activity can use this compound in direct comparison with its regioisomer to map the topological requirements of the binding site, a strategy not possible with regioisomers lacking validated procurement identity .

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